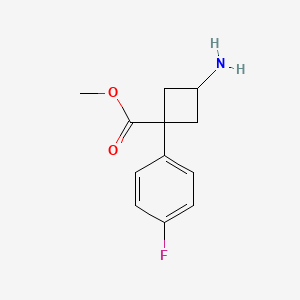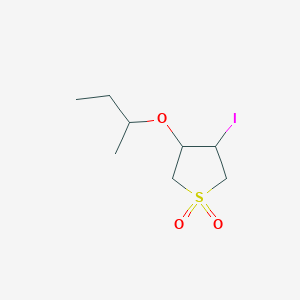
3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C8H16O3S It is a derivative of tetrahydrothiophene, featuring a sec-butoxy group and an iodine atom attached to the tetrahydrothiophene ring, along with a sulfone group (1,1-dioxide)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.
Introduction of the Sec-butoxy Group: The sec-butoxy group is introduced via a nucleophilic substitution reaction, where a suitable sec-butyl halide reacts with the tetrahydrothiophene ring.
Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group (1,1-dioxide), typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, alkoxides, under conditions like heating or using a catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Functionalized tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the study of biological systems, particularly in the investigation of sulfur-containing compounds and their interactions with biological molecules.
Medicine: Exploration of its potential as a pharmacophore in drug design, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use in the development of specialty chemicals, such as surfactants, lubricants, and additives.
Mécanisme D'action
The mechanism of action of 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide would depend on its specific application. In general, the compound’s effects are likely mediated through its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the sulfone group may enhance its binding affinity to certain targets, while the iodine atom and sec-butoxy group may influence its reactivity and solubility.
Comparaison Avec Des Composés Similaires
3-(Sec-butoxy)-4-chlorotetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of iodine.
3-(Sec-butoxy)-4-bromotetrahydrothiophene 1,1-dioxide: Similar structure but with a bromine atom instead of iodine.
3-(Sec-butoxy)-4-fluorotetrahydrothiophene 1,1-dioxide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C8H15IO3S |
|---|---|
Poids moléculaire |
318.17 g/mol |
Nom IUPAC |
3-butan-2-yloxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-3-6(2)12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
Clé InChI |
XKOZNRFBXIIFCD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1CS(=O)(=O)CC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


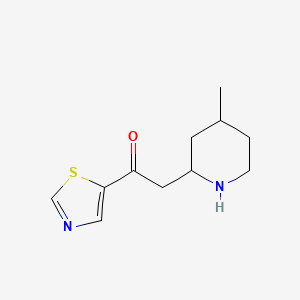
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)

![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
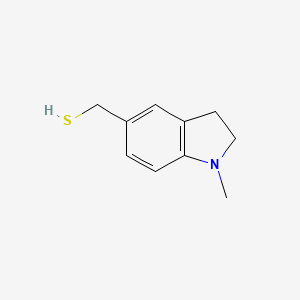
![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
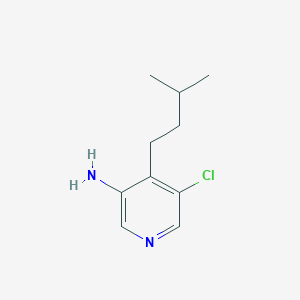
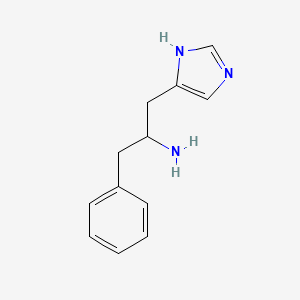
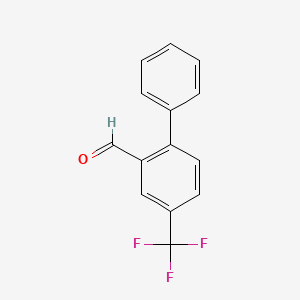
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
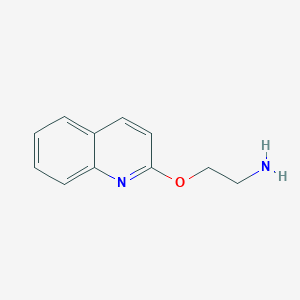
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)
